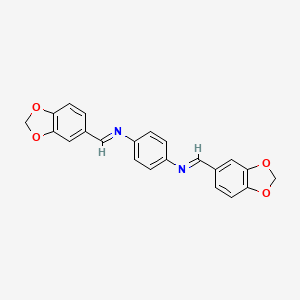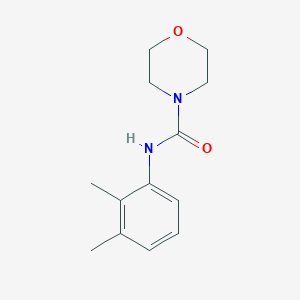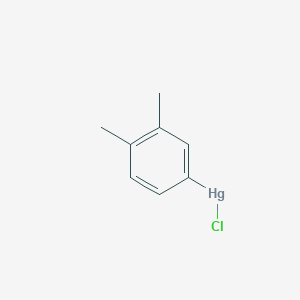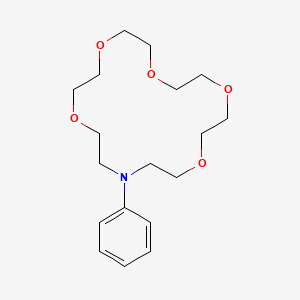
16-Phenyl-1,4,7,10,13-pentaoxa-16-azacyclooctadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16-Phenyl-1,4,7,10,13-pentaoxa-16-azacyclooctadecane is a macrocyclic compound with the molecular formula C18H29NO5. It is a member of the crown ether family, which are known for their ability to form stable complexes with various cations. This compound is particularly interesting due to its unique structure, which includes a phenyl group and multiple oxygen atoms, allowing it to interact with a variety of chemical species.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 16-Phenyl-1,4,7,10,13-pentaoxa-16-azacyclooctadecane typically involves the cyclization of linear precursors under specific conditions. One common method includes the reaction of a phenyl-substituted diol with a nitrogen-containing compound in the presence of a strong acid catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
16-Phenyl-1,4,7,10,13-pentaoxa-16-azacyclooctadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The phenyl group and other substituents can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenyl-substituted carboxylic acids, while reduction could produce phenyl-substituted alcohols.
Applications De Recherche Scientifique
16-Phenyl-1,4,7,10,13-pentaoxa-16-azacyclooctadecane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential to interact with biological molecules and its ability to form complexes with metal ions.
Medicine: Explored for its potential use in drug delivery systems due to its ability to encapsulate various drugs.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 16-Phenyl-1,4,7,10,13-pentaoxa-16-azacyclooctadecane involves its ability to form stable complexes with cations. The multiple oxygen atoms in the compound can coordinate with metal ions, stabilizing them and facilitating various chemical reactions. This property makes it useful in catalysis and as a ligand in coordination chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Aza-18-crown-6
- 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane
- 4-(1,4,7,10,13-Pentaoxa-16-azacyclooctadecan-16-yl)benzaldehyde
- 2,3-Bis-(2-chlorophenyl)-1,4,7,10,13-pentaoxa-cyclopentadecane
Uniqueness
What sets 16-Phenyl-1,4,7,10,13-pentaoxa-16-azacyclooctadecane apart from these similar compounds is its phenyl group, which adds a unique dimension to its chemical properties and potential applications. The phenyl group can participate in π-π interactions, making the compound useful in a broader range of chemical and biological contexts.
Propriétés
Formule moléculaire |
C18H29NO5 |
|---|---|
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
16-phenyl-1,4,7,10,13-pentaoxa-16-azacyclooctadecane |
InChI |
InChI=1S/C18H29NO5/c1-2-4-18(5-3-1)19-6-8-20-10-12-22-14-16-24-17-15-23-13-11-21-9-7-19/h1-5H,6-17H2 |
Clé InChI |
JAQUNKKEAWDWIA-UHFFFAOYSA-N |
SMILES canonique |
C1COCCOCCOCCOCCOCCN1C2=CC=CC=C2 |
Solubilité |
>50.9 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


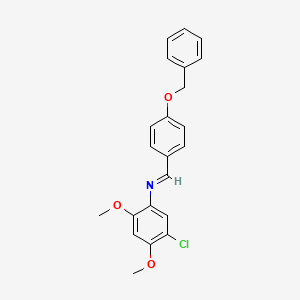






![N-[(3,4-dichlorophenyl)carbamoyl]-N-methylformamide](/img/structure/B11951961.png)



